[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride Amine-Reactive, None-Activated fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.
Brand Name: Vulcanchem
CAS No.: 180144-68-7
VCID: VC0149040
InChI: InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(18-11-16(26(30)31)7-8-17(18)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
SMILES: CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)O)C(=O)O.[Cl-]
Molecular Formula: C27H27ClN2O5
Molecular Weight: 494.97

[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride

CAS No.: 180144-68-7

Cat. No.: VC0149040

Molecular Formula: C27H27ClN2O5

Molecular Weight: 494.97

* For research use only. Not for human or veterinary use.

[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride - 180144-68-7

Specification

Description Amine-Reactive, None-Activated fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.
CAS No. 180144-68-7
Molecular Formula C27H27ClN2O5
Molecular Weight 494.97
IUPAC Name [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Standard InChI InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(18-11-16(26(30)31)7-8-17(18)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
SMILES CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)O)C(=O)O.[Cl-]

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